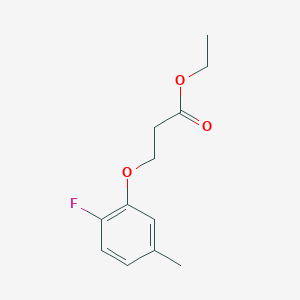

Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(2-fluoro-5-methylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-3-15-12(14)6-7-16-11-8-9(2)4-5-10(11)13/h4-5,8H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABSSSYDMMDVPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=CC(=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate typically involves the reaction of 2-fluoro-5-methylphenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate belongs to a class of chemicals known as aryloxyphenoxypropionates (APPs), which are widely used as herbicides. These compounds are particularly effective against grass weeds in various crops, including cereals like wheat and rice. The mechanism of action involves the inhibition of specific enzymes in the target plants, leading to their death while exhibiting low toxicity to non-target species.

Table 1: Comparison of APPs

| Compound Name | Chemical Structure | Activity Level | Target Weeds |

|---|---|---|---|

| Clodinafop-propargyl | Clodinafop | High | Annual bluegrass, crabgrass |

| Fenoxaprop-ethyl | Fenoxaprop | Moderate | Barnyardgrass |

| This compound | This compound | High | Various grass weeds |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including one-pot reactions that combine multiple reactants in a single vessel. This approach enhances efficiency and reduces the need for extensive purification steps.

Table 2: Synthesis Conditions for APPs

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| One-pot reaction | DMF, K3PO4, TBAI at 50°C | Moderate |

| Traditional method | Sequential addition of reagents | Low |

Medicinal Chemistry Applications

Recent studies have indicated potential medicinal applications for this compound due to its structural similarity to other bioactive compounds. Research is ongoing to evaluate its efficacy as an anti-inflammatory or anti-cancer agent.

Case Study: Anti-Cancer Activity

A study conducted on various derivatives of APPs demonstrated that certain modifications could enhance their cytotoxic effects against cancer cell lines. This compound was included in this study, showing promising results in inhibiting cell proliferation.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate shares structural similarities with other fluorinated or substituted phenoxypropanoates. Below is a comparative analysis of its key features against related compounds:

Key Observations:

- Functional Group Diversity: Unlike sulfur-containing analogues (e.g., ethyl 3-(methylthio)propanoate), the absence of a thioether group in the target compound reduces volatility, making it less suitable for flavor/aroma applications but more stable for synthetic intermediates .

- Heterocyclic vs. Aromatic Systems: Compounds like ethyl 3-(2-furyl)propanoate and coumarin derivatives incorporate heterocyclic or fused-ring systems, which confer distinct electronic properties (e.g., furan’s electron-rich nature vs. fluorophenoxy’s electron-deficient aromatic ring).

Biological Activity

Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a fluoro group and a methyl group on the phenyl ring significantly influences its chemical reactivity and biological interactions. The fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various applications in drug development and agrochemicals .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluoro group increases binding affinity, potentially leading to the inhibition or activation of various biological pathways. The exact mechanisms can vary depending on the biological system being studied .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated for its effectiveness against various bacterial strains and fungal species, demonstrating potential as an antimicrobial agent in medical applications .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

This compound can be compared with other phenoxypropanoate derivatives to highlight differences in biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-(2-chloro-5-methyl-phenoxy)propanoate | Contains chlorine instead of fluorine | Varies in reactivity |

| Ethyl 3-(2-bromo-5-methyl-phenoxy)propanoate | Contains bromine; influences chemical properties | Different antimicrobial profile |

| Ethyl 3-(2-fluoro-4-methyl-phenoxy)propanoate | Methyl group in a different position | Altered steric properties |

The variations in halogen substitution (fluorine vs. chlorine vs. bromine) can lead to significant differences in reactivity and biological activity, which is crucial for drug design .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigating the antimicrobial potential of this compound found that it effectively inhibited the growth of several pathogenic bacteria, suggesting its potential use as an alternative to traditional antibiotics .

- Inflammation Modulation : In vitro experiments demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .

- Fluorinated Compounds Research : Research on fluorinated compounds highlights the role of fluorine in enhancing pharmacological profiles. The unique properties imparted by fluorination can lead to improved bioavailability and metabolic stability, making this compound a valuable candidate for further study .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via esterification of 2-fluoro-5-methylphenol with ethyl 3-chloropropanoate under basic conditions (e.g., K₂CO₃ in DMF). Evidence from analogous esters (e.g., Ethyl 3-(2-formyl-5-(methylthio)phenyl)propanoate) highlights the importance of temperature control (60–80°C) and catalyst selection (e.g., metal catalysts for reductive stabilization) to minimize side reactions like hydrolysis . GC-FID/MS and HSQC NMR are critical for tracking intermediates and confirming product purity .

Q. Which analytical techniques are optimal for characterizing this compound and its derivatives?

- Answer :

- GC-FID/MS : Quantifies monomeric products and identifies volatile byproducts (e.g., residual phenols) .

- HSQC NMR : Resolves structural ambiguities, such as verifying the absence of undesired substitutions (e.g., para-fluoro vs. ortho-fluoro isomers) .

- HPLC-UV/LC-MS : Monitors reaction progress and detects polar impurities in non-volatile fractions .

Q. How should researchers handle safety concerns during synthesis?

- Answer : Use P95/P1 respirators for aerosolized particles and OV/AG/P99 respirators for organic vapors. Full chemical-resistant suits (e.g., Tychem®) are mandatory due to uncharacterized toxicity risks. Avoid aqueous discharge; neutralize waste with activated carbon before disposal .

Advanced Research Questions

Q. How can reaction pathways be optimized to suppress competing side reactions (e.g., ester hydrolysis or aryl ring fluorination loss)?

- Answer :

- Solvent Selection : Anhydrous DMF or THF minimizes hydrolysis.

- Catalyst Screening : Heterogeneous metal catalysts (e.g., Pd/C) enhance reductive stabilization of intermediates, reducing defluorination .

- Kinetic Monitoring : Use in-situ FTIR to detect early-stage byproducts (e.g., free phenols) and adjust reaction parameters dynamically .

Q. What mechanistic insights explain contradictions in reported yields for analogous esters under similar conditions?

- Answer : Discrepancies often arise from:

- Substrate Purity : Trace moisture in ethyl 3-chloropropanoate reduces reactivity. Pre-drying via molecular sieves improves consistency.

- Steric Effects : The 2-fluoro-5-methyl group hinders nucleophilic attack compared to unsubstituted phenols, requiring longer reaction times (24–48 hrs) .

- Catalyst Deactivation : Metal catalysts (e.g., Pd) may adsorb sulfur-containing impurities, necessitating pre-treatment with chelating agents .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products are observed?

- Answer :

- Thermal Stability : Degrades above 80°C, forming 2-fluoro-5-methylphenol and acrylic acid derivatives (confirmed via TGA-MS).

- Light Sensitivity : UV exposure induces radical-mediated C-O bond cleavage; store in amber vials under inert gas (N₂/Ar) .

- Hydrolytic Stability : Stable in pH 5–7; acidic/basic conditions accelerate ester hydrolysis. Monitor via periodic NMR or titrimetry .

Q. What strategies are recommended for synthesizing biologically active derivatives (e.g., pro-drugs or enzyme inhibitors)?

- Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring via electrophilic substitution to enhance metabolic stability .

- Ester-to-Amide Conversion : React with primary amines (e.g., methylamine) under Mitsunobu conditions to improve bioavailability .

- In Vitro Testing : Prioritize ADMET assays (e.g., microsomal stability) early in development to avoid costly late-stage failures .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.